Increased Hydrophilicity – TPSA & LogP Shift vs. Methylene-Linked Analog
The target compound exhibits a topological polar surface area (TPSA) of 65.07 Ų and a LogP of 1.19, compared to the C-linked analog tert‑butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (PSA = 55.84 Ų, LogP estimated ≥ 1.5) . The 9.23 Ų TPSA increase and ~0.3 LogP unit reduction translate to improved aqueous solubility and lower passive membrane permeability, directly impacting oral absorption and CNS penetration profiles.
| Evidence Dimension | Polarity (TPSA / LogP) |
|---|---|
| Target Compound Data | TPSA = 65.07 Ų; LogP = 1.1854 |
| Comparator Or Baseline | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 890849-27-1): PSA = 55.84 Ų; LogP est. ≥ 1.5 |
| Quantified Difference | ΔTPSA = +9.23 Ų; ΔLogP ≈ −0.3 |
| Conditions | Computed molecular descriptors (vendor-provided, consistent with standard prediction algorithms) |
Why This Matters
The higher polarity reduces the risk of hERG binding and enhances renal clearance, making the ether‑linked scaffold a better choice for oral drug candidates requiring moderate hydrophilicity.
- [1] HZBP. 3-(2-Methoxy-2-oxoethyl)pyrrolidine-1-carboxylic acid tert-butyl ester, CAS 890849-27-1, PSA 55.84. View Source
